molecular formula C12H21N3O4 B5549162 ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5549162
M. Wt: 271.31 g/mol
InChI Key: LAORXLLYQCDIFB-UHFFFAOYSA-N
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Description

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrazine ring substituted with an ethyl ester and a morpholinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-chlorotetrahydro-1(2H)-pyrazinecarboxylate with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholinocarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often the corresponding carboxylic acid.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide derivative.

Scientific Research Applications

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The morpholinocarbonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(MORPHOLINOCARBONYL)PYRAZINECARBOXYLATE: Lacks the tetrahydro ring, making it less flexible.

    ETHYL 4-(PIPERIDINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Contains a piperidine ring instead of morpholine, which can alter its chemical properties and biological activity.

Uniqueness

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of both the tetrahydropyrazine and morpholinocarbonyl groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl 4-chlorotetrahydro-1(2H)-pyrazinecarboxylate with morpholine in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature. The product is purified through recrystallization or column chromatography.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Achieved with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution at the ester or morpholinocarbonyl groups.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections. Its mechanism may involve inhibiting specific enzymes crucial for microbial survival.

Anticancer Potential

Preliminary investigations suggest that the compound may have anticancer properties. In vitro studies have evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). However, results indicated that while some derivatives showed promise, this compound itself did not exhibit significant cytotoxicity within the tested concentration range .

The biological activity of this compound is thought to be related to its ability to interact with molecular targets, particularly enzymes. The morpholinocarbonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity by obstructing substrate access to the active site.

Comparison with Similar Compounds

A comparative analysis reveals that other compounds with similar structures may exhibit different biological profiles:

Compound NameStructural FeaturesBiological Activity
ETHYL 4-(MORPHOLINOCARBONYL)PYRAZINECARBOXYLATELacks tetrahydro ringLower flexibility
ETHYL 4-(PIPERIDINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATEContains piperidine ringAltered chemical properties

This compound is unique due to its combination of tetrahydropyrazine and morpholinocarbonyl groups, which may confer specific reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the potential use of this compound in drug design. For instance, molecular docking studies have been conducted to evaluate its interaction with various protein targets associated with cancer and microbial infections. While some derivatives have shown promising binding affinities, further optimization is needed to enhance their efficacy and selectivity against specific targets .

Properties

IUPAC Name

ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-2-19-12(17)15-5-3-13(4-6-15)11(16)14-7-9-18-10-8-14/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAORXLLYQCDIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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